molecular formula C7H9N5O B13101365 6-((4,5-Dihydro-1H-imidazol-2-yl)amino)pyrimidin-2(1H)-one

6-((4,5-Dihydro-1H-imidazol-2-yl)amino)pyrimidin-2(1H)-one

Cat. No.: B13101365
M. Wt: 179.18 g/mol
InChI Key: QHJVILZLQJQGQF-UHFFFAOYSA-N
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Description

6-((4,5-Dihydro-1H-imidazol-2-yl)amino)pyrimidin-2(1H)-one is a heterocyclic compound that features both imidazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((4,5-Dihydro-1H-imidazol-2-yl)amino)pyrimidin-2(1H)-one typically involves the formation of the imidazole ring followed by its attachment to the pyrimidine ring. One common method involves the reaction of 2-aminopyrimidine with an appropriate imidazole precursor under controlled conditions. The reaction often requires a catalyst and specific solvents to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-((4,5-Dihydro-1H-imidazol-2-yl)amino)pyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the rings.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole or pyrimidine rings.

Scientific Research Applications

6-((4,5-Dihydro-1H-imidazol-2-yl)amino)pyrimidin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-((4,5-Dihydro-1H-imidazol-2-yl)amino)pyrimidin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of the target. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,5-dihydro-1H-imidazole: Shares the imidazole ring but lacks the pyrimidine component.

    2-Aminopyrimidine: Contains the pyrimidine ring but lacks the imidazole component.

    6-Aminopyrimidin-2(1H)-one: Similar pyrimidine structure but without the imidazole ring.

Properties

Molecular Formula

C7H9N5O

Molecular Weight

179.18 g/mol

IUPAC Name

6-(4,5-dihydro-1H-imidazol-2-ylamino)-1H-pyrimidin-2-one

InChI

InChI=1S/C7H9N5O/c13-7-10-2-1-5(12-7)11-6-8-3-4-9-6/h1-2H,3-4H2,(H3,8,9,10,11,12,13)

InChI Key

QHJVILZLQJQGQF-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)NC2=CC=NC(=O)N2

Origin of Product

United States

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